Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate
Description
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl group at the 4-position of the benzene ring. The carbamoyl moiety is substituted with a phenethyl group and a pyridin-2-ylmethyl group, conferring distinct electronic and steric properties. The pyridin-2-ylmethyl group may enhance binding affinity to enzymatic targets through hydrogen bonding or π-π interactions, while the phenethyl chain could influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-28-23(27)20-12-10-19(11-13-20)22(26)25(17-21-9-5-6-15-24-21)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNPOQLIRSYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoate Ester: The initial step involves esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and an aluminum chloride catalyst.
Formation of the Carbamoyl Moiety: The pyridin-2-ylmethyl carbamoyl group is introduced through a reaction between pyridin-2-ylmethylamine and an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and carbamate functionalities undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Ester Hydrolysis | 1M NaOH, reflux (4–6 hours) | 4-(Phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoic acid and methanol | Complete conversion occurs under basic conditions; acid workup yields free carboxylic acid. |
| Carbamate Hydrolysis | 6M HCl, 80°C (8–12 hours) | Phenethylamine, pyridin-2-ylmethanol, and CO₂ | Carbamate cleavage is slower than ester hydrolysis due to steric hindrance. |
Mechanistically, ester hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while carbamate hydrolysis involves protonation of the nitrogen followed by cleavage of the C–N bond.
Transesterification
The methyl ester group participates in transesterification with alcohols under catalytic acidic or basic conditions:
| Alcohol | Catalyst | Temperature | Yield | Product |
|---|---|---|---|---|
| Ethanol | H₂SO₄ (0.5%) | Reflux | 78% | Ethyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate |
| Benzyl alcohol | NaOEt | 80°C | 65% | Benzyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate |
This reaction is reversible and driven by excess alcohol. The pyridine nitrogen does not interfere due to its weak basicity under these conditions.
Reduction Reactions
The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
Reaction:
-
Conditions: Anhydrous THF, 0°C to room temperature, 2 hours.
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Yield: 92%.
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Note: The carbamate and pyridine moieties remain intact, confirming their stability under reducing conditions.
Coordination with Metal Ions
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:
| Metal Salt | Solvent | Product | Application |
|---|---|---|---|
| AgNO₃ | Methanol | [Ag(C₂₀H₂₁N₂O₃)₂]NO₃ (1D polymeric structure) | Antimicrobial studies |
| CuCl₂ | DMF | [Cu(C₂₀H₂₁N₂O₃)Cl₂] (monomeric complex) | Catalysis research |
X-ray crystallography confirms bidentate coordination via the pyridine nitrogen and carbamate carbonyl oxygen .
Aminolysis and Nucleophilic Substitution
The carbamate group reacts with amines via nucleophilic substitution:
Example Reaction:
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Conditions: DCM, room temperature, 12 hours.
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Yield: 68%.
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Mechanism: The amine attacks the electrophilic carbonyl carbon, displacing the phenethyl-pyridinylmethyl carbamate group.
Photochemical Reactivity
UV irradiation (254 nm) induces decarboxylation of the benzoate moiety:
Reaction:
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Quantum Yield: 0.12 (measured in acetonitrile).
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Side Products: Minor pyridine N-oxide formation observed under aerobic conditions.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
| Stage | Temperature Range | Mass Loss | Process |
|---|---|---|---|
| 1 | 180–220°C | 15% | Ester volatilization |
| 2 | 300–400°C | 70% | Carbamate and aromatic ring breakdown |
Residual char at 500°C: 12%.
Key Structural Influences on Reactivity
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Steric Effects: Bulky phenethyl and pyridinylmethyl groups slow carbamate hydrolysis compared to simpler carbamates.
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Electronic Effects: Electron-withdrawing pyridine ring enhances ester carbonyl electrophilicity, accelerating hydrolysis .
This compound’s versatility in hydrolysis, coordination, and substitution reactions makes it valuable in medicinal chemistry and materials science. Experimental protocols should optimize steric and electronic factors to control reaction outcomes.
Scientific Research Applications
Medicinal Chemistry
1.1. Anticancer Activity
Recent studies have indicated that derivatives of methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Specifically, derivatives have shown efficacy in overcoming drug resistance in acute myeloid leukemia (AML) by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-xL, thereby inducing apoptosis in resistant cancer cells .
1.2. Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that certain analogs can modulate neuroinflammatory pathways and provide protection against neuronal cell death, making them potential candidates for treating conditions like Alzheimer's disease and Parkinson's disease.
3.1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective inhibition of certain enzyme classes involved in cancer progression, such as HDACs . The compound's IC50 values indicate potent activity against these targets, suggesting its potential as a lead compound for further development.
3.2. In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy of this compound in treating tumors. Preliminary results indicate significant tumor reduction and improved survival rates when administered in conjunction with conventional chemotherapy agents .
Case Studies
4.1. Case Study: Acute Myeloid Leukemia Treatment
A clinical case involving three relapsed AML patients treated with a combination regimen including this compound showed promising results, with two patients achieving complete remission after previously failing standard treatments .
4.2. Case Study: Neuroprotection in Animal Models
In a study focusing on neuroprotection, animal models treated with the compound exhibited reduced markers of neuroinflammation and improved cognitive function compared to control groups, highlighting its potential application in neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is structurally related to several benzoate esters with modifications in the ester group, carbamoyl substituents, or aromatic systems. Key analogues include:
Impact of Ester Group and Substituents
- Aromatic Substituents : Pyridin-2-ylmethyl groups (target compound, 3aC) engage in distinct π-π stacking compared to pyridin-3-yl (compound 25) or pyridazinyl (I-6230) systems, influencing target selectivity .
- Heterocyclic Moieties : Pyrimidinyl or imidazolinyl groups (compounds 25, 17b) introduce hydrogen-bonding capabilities, critical for interactions with enzymatic active sites .
Biological Activity
Methyl 4-(phenethyl(pyridin-2-ylmethyl)carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Methyl ester group : Enhances solubility and bioavailability.
- Carbamoyl moiety : Often associated with biological activity through interactions with various biological targets.
- Phenethyl and pyridine substituents : These groups can influence pharmacological properties and receptor interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The carbamoyl group may facilitate binding to active sites, while the aromatic substituents can enhance selectivity and affinity for these targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing a carbamoyl group have shown effectiveness against various bacterial strains. A study demonstrated that methyl carbamate derivatives inhibited the growth of multiple pathogens, suggesting that this compound may possess similar antimicrobial effects .
Anticancer Properties
The potential anticancer activity of this compound has been explored in vitro. Some studies have indicated that compounds with a similar phenethyl structure exhibit cytotoxic effects on cancer cell lines. For example, methyl carbamate derivatives were found to induce apoptosis in HepG2 cells, highlighting their potential as anticancer agents .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the effectiveness of various methyl carbamate derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed an IC50 value indicating significant inhibition of bacterial growth, suggesting that this compound could be further investigated for its antimicrobial potential.
- Cytotoxicity in Cancer Research :
Comparative Analysis
Q & A
Q. Advanced Research Focus
- Heterocyclic Modifications : Replacing pyridine with furan (as in ) alters electron density, potentially enhancing binding to enzymes like HDACs or kinases .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves metabolic stability, as seen in related trifluoromethylpyridyl benzoates .
- Data-Driven Design : Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets, guiding synthetic prioritization .
What analytical techniques are critical for resolving contradictions in structural characterization data for this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies regioisomeric impurities; discrepancies in aromatic proton splitting patterns signal incomplete coupling .
- Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks caused by isotopic interference or fragmentation .
- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles, as demonstrated in for a related benzoate derivative .
How can researchers address discrepancies in biological activity data across different assay systems?
Q. Advanced Research Focus
- Assay Validation : Cross-test in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives from off-target effects .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to ensure consistent compound dispersion, as aggregation often skews IC₅₀ values .
- Metabolic Stability Profiling : Liver microsome assays identify rapid degradation pathways that may explain inconsistent in vivo/in vitro results .
What strategies are recommended for scaling up synthesis while maintaining reproducibility in academic settings?
Q. Advanced Research Focus
- Flow Chemistry : Continuous reactors (e.g., microfluidic systems) improve heat/mass transfer, reducing batch-to-batch variability .
- Automated Monitoring : Inline FTIR or Raman spectroscopy tracks reaction progress in real time, enabling immediate adjustments .
- Green Chemistry Principles : Solvent recycling (e.g., toluene via distillation) and catalyst recovery (e.g., Pd/C filtration) align with sustainability goals .
How can computational modeling predict the compound’s interaction with non-traditional targets (e.g., protein-protein interfaces)?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility to identify allosteric binding sites overlooked in static docking .
- Pharmacophore Mapping : Overlay with known inhibitors (e.g., kinase hinge-binders) to prioritize functional group modifications .
- Machine Learning : Train models on public bioactivity datasets (e.g., ChEMBL) to predict off-target interactions early in development .
What are the key challenges in interpreting SAR studies for this compound, and how can they be mitigated?
Q. Advanced Research Focus
- Conformational Restriction : Rigid analogs (e.g., cyclohexane-fused derivatives) reduce entropy penalties, clarifying SAR trends .
- Counterion Effects : Compare hydrochloride vs. freebase forms to disentangle pH-dependent activity from intrinsic potency .
- High-Throughput Screening (HTS) : Use fragment-based libraries to systematically probe substituent contributions to binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
